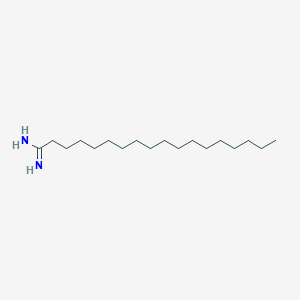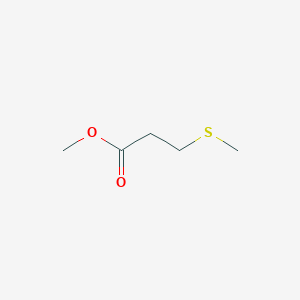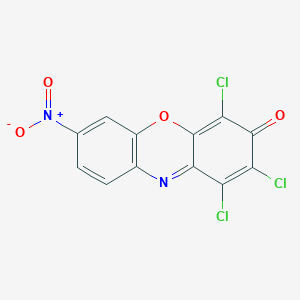
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one (TNBT) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TNBT is a redox-active compound that can be used as an electron acceptor in various biochemical and physiological processes.
作用机制
The mechanism of action of 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one involves its ability to accept electrons from other molecules. This compound can accept one or two electrons depending on the reaction conditions, and the resulting reduction products can be detected spectrophotometrically. This compound can also react with ROS such as superoxide and hydrogen peroxide, producing a colored product that can be used to measure oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the modulation of ion channels. This compound can inhibit mitochondrial respiration by accepting electrons from cytochrome c oxidase, a key enzyme in the electron transport chain. This results in a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. This compound can also induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, this compound can modulate ion channels such as the voltage-gated potassium channel, resulting in changes in membrane potential and cellular excitability.
实验室实验的优点和局限性
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has several advantages for lab experiments, including its stability, solubility, and ease of use. This compound is a stable compound that can be stored at room temperature for extended periods without degradation. This compound is also soluble in a variety of solvents, making it easy to use in a wide range of assays. However, this compound has some limitations, including its potential toxicity and its limited specificity. This compound can be toxic to cells at high concentrations, and its lack of specificity can make it difficult to distinguish between different redox-active compounds.
未来方向
There are several future directions for research on 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one, including the development of more specific and sensitive assays for redox-active compounds, the investigation of this compound's effects on other ion channels and receptors, and the exploration of this compound's potential therapeutic applications. Additionally, the use of this compound in combination with other compounds or therapies may lead to synergistic effects that enhance its effectiveness. Overall, this compound represents a promising tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
合成方法
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2,4,6-trichlorophenol with 4-nitroresorcinol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields this compound as a yellow solid with a melting point of 235-237°C. Other methods of synthesis include the reaction of 2,4,6-trichlorophenol with 4-nitrophenol in the presence of a base such as sodium hydroxide.
科学研究应用
1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including the study of redox-active compounds, electron transfer reactions, and oxidative stress. This compound is commonly used as an electron acceptor in assays that measure the activity of redox-active enzymes such as cytochrome c oxidase and NADH dehydrogenase. This compound can also be used to measure oxidative stress in cells and tissues by reacting with reactive oxygen species (ROS) and producing a colored product that can be quantified spectrophotometrically.
属性
CAS 编号 |
13437-03-1 |
|---|---|
分子式 |
C12H3Cl3N2O4 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
1,2,4-trichloro-7-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-2-1-4(17(19)20)3-6(5)21-12/h1-3H |
InChI 键 |
LJRBOQLUSYCVQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
其他 CAS 编号 |
13437-03-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





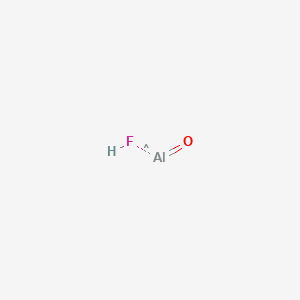
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)

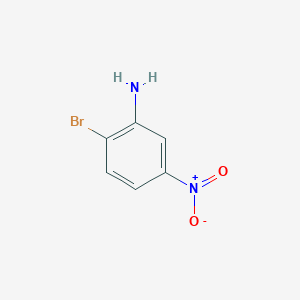


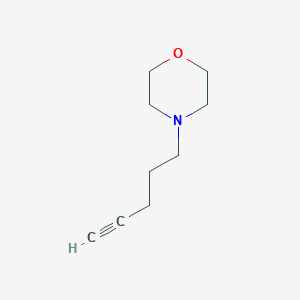
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
